Superior Kinase Capture Efficiency: CZC-8004 vs. Bisindolylmaleimide X in Proteomics Pull-Downs
In a head-to-head comparison using sepharose-supported kinase inhibitors at 50% bead loading, CZC-8004 (S2) captured 55 unique protein kinases (PKs) from a single cell lysate, whereas the comparator bisindolylmaleimide X (S1) captured only 34 PKs [1]. Control beads with no inhibitor captured 23 PKs [1]. Batch-to-batch reproducibility for CZC-8004 beads was high, with two independent syntheses extracting 61 and 64 PKs, sharing 55 common kinases [1].
| Evidence Dimension | Number of unique protein kinases identified via LC-MS/MS following bead pull-down |
|---|---|
| Target Compound Data | 55 PKs (at 50% bead loading); 61 and 64 PKs across two independent bead batches, with 55 PKs common to both |
| Comparator Or Baseline | Bisindolylmaleimide X (S1): 34 PKs; Ethanolamine-blocked control bead: 23 PKs |
| Quantified Difference | CZC-8004 captured 21 more PKs than bisindolylmaleimide X (a 62% increase) and 32 more PKs than control beads (a 139% increase) |
| Conditions | 50% compound loading on sepharose beads; single cell lysate; LC-MS/MS analysis (90 and 180 min gradients) |
Why This Matters
For chemical proteomics laboratories, the number of kinases captured directly impacts the depth and breadth of kinome coverage; selecting CZC-8004 over bisindolylmaleimide X yields a substantially richer dataset from the same sample input.
- [1] Deane, F. M., et al. FD5180, a Novel Protein Kinase Affinity Probe, and the Effect of Bead Loading on Protein Kinase Identification. ACS Omega 2017, 2 (7), 3828–3838. View Source
